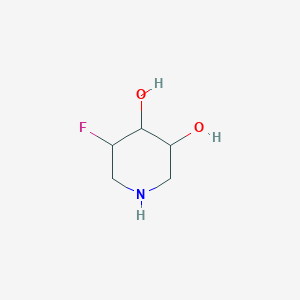

3,4-Piperidinediol, 5-fluoro-

Description

Significance of Fluorine Atom Incorporation in Bioactive Molecules

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug design, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom. researchgate.netdtic.mil This prevalence is due to the profound and often beneficial changes that fluorine substitution can induce in a molecule's properties. The high electronegativity of fluorine can alter the electronic environment of a molecule, influencing its acidity, basicity, and reactivity. nih.gov

One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can prolong the half-life of a drug in the body, leading to improved pharmacokinetic profiles. researchgate.net Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. researchgate.netnih.gov The strategic placement of fluorine can also lead to stronger binding interactions with target proteins, thereby increasing the potency of a drug. nih.gov

Table 1: Impact of Fluorine Incorporation on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. researchgate.net |

| Lipophilicity | Increased | The C-F bond is more hydrophobic than the C-H bond. researchgate.net |

| Bioavailability | Often Increased | Enhanced lipophilicity can improve cell membrane penetration. nih.gov |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets. nih.gov |

| pKa | Modulated | The high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups. nih.gov |

Overview of Piperidine (B6355638) Heterocycles as Privileged Scaffolds in Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in medicinal chemistry. nih.gov It is considered a "privileged scaffold" because its derivatives are capable of interacting with a wide range of biological targets, leading to diverse pharmacological activities. chemicalbook.comnih.gov The piperidine framework is present in over 70 commercially available drugs, including blockbusters. researchgate.netchemicalbook.com

The versatility of the piperidine scaffold stems from its three-dimensional structure and the ability to introduce substituents at various positions, allowing for fine-tuning of its biological activity. nih.gov Piperidine derivatives have been successfully developed as anticancer, antiviral, antimalarial, antimicrobial, and antihypertensive agents, among others. chemicalbook.comnih.gov They have also been employed as central nervous system modulators, analgesics, and antihistamines. researchgate.netchemicalbook.com The prevalence of the piperidine nucleus in approved drugs underscores its importance as a foundational element in the design of new pharmaceuticals. chemicalbook.com

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Ritalin (Methylphenidate) | CNS Stimulant |

| Fentanyl | Opioid Analgesic |

| Haloperidol | Antipsychotic |

| Loratadine (Claritin) | Antihistamine |

| Donepezil (Aricept) | Alzheimer's Disease Treatment |

Current Research Landscape of Fluorinated Piperidinediol Systems

While the individual merits of fluorine incorporation and the piperidine scaffold are well-established, the research landscape for systems combining these features, particularly in the form of fluorinated piperidinediols like "3,4-Piperidinediol, 5-fluoro-", is more nascent and specialized. The synthesis of such molecules presents unique challenges, often requiring multi-step sequences and careful control of stereochemistry.

Current research in the broader field of fluorinated piperidines focuses on developing novel synthetic methodologies to access these complex structures. For instance, methods for the diastereoselective synthesis of substituted monofluorinated piperidines have been developed, often relying on nucleophilic substitution on precursors with pre-defined stereochemistry. The synthesis of multifluorinated piperidines is even more challenging. Recent advances include rhodium-catalyzed dearomatization-hydrogenation processes to produce all-cis-(multi)fluorinated piperidines. chemicalbook.com

The interest in fluorinated piperidinediol systems is driven by the potential to create molecules with unique conformational properties and biological activities. The hydroxyl groups can participate in hydrogen bonding interactions with biological targets, while the fluorine atom can modulate the molecule's physicochemical properties. Although specific research on "3,4-Piperidinediol, 5-fluoro-" is not widely published, the study of closely related analogs provides insight into the potential of this compound class. For example, research on 5-hydroxy-3,3-difluoropiperidine highlights the interest in these building blocks for medicinal chemistry. The conformational preferences of fluorinated piperidines are also an active area of investigation, with studies showing that fluorine can favor an axial orientation within the piperidine ring due to stabilizing charge-dipole interactions. researchgate.net

The exploration of compounds like "3,4-Piperidinediol, 5-fluoro-" is part of a broader effort to expand the chemical space available for drug discovery. The development of synthetic routes to such molecules and the investigation of their biological properties are key objectives in this field.

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO2 |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

5-fluoropiperidine-3,4-diol |

InChI |

InChI=1S/C5H10FNO2/c6-3-1-7-2-4(8)5(3)9/h3-5,7-9H,1-2H2 |

InChI Key |

YRPRJLGTUGNAQG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(CN1)F)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Piperidinediol, 5 Fluoro

Retrosynthetic Analysis for 3,4-Piperidinediol, 5-fluoro-

A plausible retrosynthetic analysis for 3,4-Piperidinediol, 5-fluoro- would involve disconnecting the piperidine (B6355638) ring to reveal simpler, more accessible precursors. A key disconnection would be the C-N bond, leading back to a linear amino alcohol or a related precursor. Another strategic bond cleavage could be at the C-C bond adjacent to the nitrogen, a common strategy in piperidine synthesis.

Given the diol functionality, a potential synthetic precursor could be a fluorinated pyridine (B92270) derivative that can undergo dihydroxylation and subsequent reduction of the aromatic ring. Alternatively, a chiral pool approach starting from a readily available chiral molecule could be envisioned. A possible retrosynthetic pathway is outlined below:

Figure 1: Plausible Retrosynthetic Pathway for 3,4-Piperidinediol, 5-fluoro-

This analysis suggests that key intermediates could include fluorinated pyridines or linear aminoalkenes, which can be accessed from simpler starting materials. The stereochemistry at positions 3, 4, and 5 would need to be carefully controlled during the synthetic sequence.

Stereoselective Synthesis Approaches for Fluorinated Piperidines

The introduction of fluorine and the control of stereochemistry are paramount in the synthesis of complex piperidines. Several powerful strategies have been developed to address these challenges.

Asymmetric Catalytic Hydrogenation of Fluorinated Pyridines and Enamides

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral piperidines from prochiral pyridines or enamides. The hydrogenation of fluorinated pyridines offers a direct route to fluorinated piperidines. acs.orgnih.gov While this method is effective, it can be challenged by competing hydrodefluorination, where the fluorine atom is removed. acs.org However, robust protocols using heterogeneous catalysts, such as palladium on carbon, have been developed to achieve cis-selective hydrogenation of fluoropyridines, yielding a variety of (multi)fluorinated piperidines. acs.orgnih.gov This method has been shown to be tolerant of various functional groups and can be performed on a gram scale. acs.orgnih.gov

For instance, the hydrogenation of substituted fluoropyridines can be achieved with high diastereoselectivity. acs.org Furthermore, this approach can be extended to the synthesis of enantioenriched fluorinated piperidines by employing a chiral auxiliary. acs.org Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has also emerged as a potent method for accessing chiral piperidines. nih.gov

Table 1: Examples of Asymmetric Hydrogenation for Piperidine Synthesis

| Catalyst System | Substrate Type | Key Features | Reference |

| Pd/C, H₂ | Fluoropyridines | cis-selective, robust, scalable | acs.orgnih.gov |

| [IrCl(cod)]₂, Josiphos, I₂, Yb(OTf)₃ | Pyrimidines | High enantioselectivity (up to 99% ee) | nih.gov |

| Rhodium-based catalysts | Pyridinium salts | Access to chiral piperidines | nih.gov |

| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Stereoselective enamine protonation | nih.gov |

Intramolecular C-H Amination Pathways for Piperidine Ring Formation

Intramolecular C-H amination has become a powerful strategy for the construction of nitrogen-containing heterocycles, including piperidines. researchgate.netacs.org This method involves the direct formation of a C-N bond by activating a C-H bond within the same molecule. Rhodium-catalyzed intramolecular amination of saturated C-H bonds has been successfully employed for the stereocontrolled synthesis of polysubstituted piperidines. researchgate.netacs.org This approach allows for the functionalization of every saturated methylene (B1212753) group of the piperidine ring. acs.org

Electrochemical methods have also been developed for intramolecular C-H amination to synthesize piperidines and pyrrolidines. researchgate.net These reactions proceed under mild conditions and offer a green alternative to traditional methods. researchgate.net

Radical-Mediated Amine Cyclization Strategies

Radical cyclizations provide another versatile route to piperidine rings. researchgate.net These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. One approach involves the photoredox-mediated radical/polar crossover, which has been used to construct saturated nitrogen heterocycles. researchgate.net In this process, a photocatalytically generated alkyl radical adds to an imine, and the resulting nitrogen-centered radical undergoes a cyclization. researchgate.net

Another strategy is the enantioselective δ-C-H cyanation of acyclic amines, which proceeds via a radical relay mechanism enabled by a chiral copper catalyst. nih.gov The resulting enantioenriched δ-amino nitriles can then be converted to chiral piperidines. nih.gov This method represents a unique (5+1) synthetic disconnection for accessing chiral piperidines from simple linear amines. nih.gov

Diastereoselective Synthesis of Fluorinated Piperidinediol Systems

The diastereoselective synthesis of highly substituted piperidines, such as a fluorinated piperidinediol system, requires precise control over multiple stereocenters. One powerful approach is the use of organocatalysis. For example, a highly enantioselective organocatalytic aza-Michael addition has been developed for the synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine. acs.orgnih.gov

Another strategy involves a four-component, one-pot synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity. nih.gov This method utilizes a diphenylprolinol silyl (B83357) ether mediated Michael reaction of an aldehyde and a nitroalkene, followed by a domino aza-Henry reaction/hemiaminal formation. nih.gov Such multi-component reactions offer an efficient way to build molecular complexity in a single operation.

Enantioselective Approaches to Fluorinated Piperidines

Achieving enantioselectivity in the synthesis of fluorinated piperidines is crucial for their application in pharmaceuticals. Several strategies have been developed to this end. As mentioned earlier, asymmetric catalytic hydrogenation of fluorinated pyridines using chiral catalysts or auxiliaries is a viable route. acs.orgnih.gov

Kinetic resolution of racemic N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/sparteine has been shown to provide highly enantioenriched piperidines. rsc.org This method can be applied to complex systems, including those with a gem-difluoro motif. rsc.org

Furthermore, stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives has been achieved starting from an unsaturated bicyclic γ-lactam. researchgate.netjyu.fi The stereochemistry of the final product is dictated by the stereocenters present in the starting material, allowing for access to enantiopure piperidines. jyu.fi

Protecting Group Strategies in the Synthesis of 3,4-Piperidinediol, 5-fluoro-

In a multistep synthesis of a complex molecule like 3,4-Piperidinediol, 5-fluoro-, the judicious use of protecting groups is paramount to ensure chemoselectivity. wikipedia.org The molecule contains three distinct functional groups (an amine and two hydroxyls) that require temporary masking to prevent unwanted side reactions during various synthetic transformations. organic-chemistry.org

The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent reactions with electrophiles and to modulate its electronic influence during catalytic steps. Commonly employed nitrogen-protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org The Boc group is typically stable under a wide range of non-acidic conditions and can be removed with acid, while the Cbz group is readily cleaved by catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The choice of the N-protecting group can also sterically influence the stereochemical outcome of subsequent reactions.

The 1,2-diol moiety presents its own set of challenges. Protecting both hydroxyl groups simultaneously is often the most efficient strategy. This is typically achieved by forming cyclic acetals or ketals. highfine.com For instance, reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis yields an acetonide (isopropylidene ketal), while using benzaldehyde (B42025) forms a benzylidene acetal. highfine.comsynarchive.com These cyclic structures protect the diols during a wide range of reactions, including oxidations, reductions, and organometallic additions.

An orthogonal protection strategy is essential for a molecule with multiple functional groups. wikipedia.org This involves using protecting groups that can be removed under different, specific conditions. For example, one could employ an N-Boc group (acid-labile), a diol-protecting acetonide (acid-labile), and potentially silyl ethers for differential protection if needed, which are cleaved by fluoride (B91410) ions. wikipedia.orgorganic-chemistry.org This allows for the selective deprotection and reaction at one site while the others remain shielded.

Table 1: Common Protecting Groups for Amine and Diol Functionalities

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) wikipedia.orgorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) wikipedia.org | |

| 1,2-Diol | Isopropylidene Ketal | Acetonide | Acidic conditions (e.g., aqueous acid) highfine.com |

Modern Catalytic Transformations in Fluoropiperidine Synthesis

Catalytic methods offer powerful and elegant solutions for constructing the fluorinated piperidine core with high levels of stereocontrol. The most common approaches involve the hydrogenation of appropriately substituted fluoropyridine precursors or the catalytic functionalization of pre-formed rings.

Rhodium catalysts are exceptionally versatile for the synthesis of complex piperidines, particularly through asymmetric hydrogenation and C-H functionalization. nih.govnih.gov A plausible route to 3,4-Piperidinediol, 5-fluoro- could involve the asymmetric hydrogenation of a 5-fluoro-3,4-dihydroxypyridine precursor. Rhodium complexes with chiral phosphine (B1218219) ligands are well-known for their ability to deliver hydrogen with high enantioselectivity. nih.gov

Another powerful strategy is the rhodium-catalyzed C-H functionalization, which allows for the direct installation of substituents onto the piperidine ring. acs.org While technically challenging, a pre-existing 5-fluoropiperidine could potentially undergo directed dihydroxylation at the C3 and C4 positions using rhodium catalysis. More practically, rhodium-catalyzed dearomatization of a fluoropyridine followed by further functionalization is a viable pathway. scientificupdate.com For example, a process developed for syn-3-fluoro-4-aminopiperidine involved the partial reduction of a 3-fluoropyridine (B146971) derivative using a rhodium catalyst, followed by hydrogenation of the resulting enamine. scientificupdate.com A similar strategy could be envisioned for a diol-substituted analogue.

Table 2: Selected Rhodium-Catalyzed Methodologies for Piperidine Synthesis

| Catalyst System | Substrate Type | Transformation | Key Features |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Ligand | Fluorinated Pyridinium Salt | Dearomatization / Hydrogenation | Access to functionalized fluoropiperidines. scientificupdate.com |

| Rh(I) / Chiral Ligand | Dihydropyridine | Asymmetric Carbometalation | Forms 3-substituted tetrahydropyridines with high enantioselectivity. acs.org |

Palladium catalysis is a cornerstone of modern synthetic chemistry and offers several robust methods for preparing functionalized piperidines. nih.gov The most direct approach is the heterogeneous catalytic hydrogenation of a fluoropyridine precursor over a palladium-on-carbon (Pd/C) catalyst. masterorganicchemistry.comyoutube.com This method is widely used due to its operational simplicity and the high activity of the catalyst. The hydrogenation of a suitable 5-fluoro-3,4-dihydroxypyridine using H₂ gas and Pd/C would likely proceed with syn-addition of hydrogen, influencing the final stereochemistry of the product. masterorganicchemistry.com Pearlman's catalyst, Pd(OH)₂/C, is another effective option, often showing different selectivity and tolerance to functional groups. mdpi.com

In addition to pyridine reduction, palladium-catalyzed cross-coupling and annulation reactions provide access to the piperidine skeleton from acyclic precursors. nih.gov A strategy could involve a Pd-catalyzed annulation of a vinyl-substituted carbamate (B1207046) with an appropriate fluorinated component to construct the six-membered ring with multiple points of functionality already installed. nih.gov Furthermore, palladium catalysts are known to promote the hydrolytic cleavage of C-O bonds, a reaction that proceeds via partial hydrogenation of an aromatic ring to an enol ether, which could be relevant in transformations of aryl ether precursors. pnnl.gov

Table 3: Selected Palladium-Catalyzed Methodologies for Piperidine Synthesis

| Catalyst System | Substrate Type | Transformation | Key Features |

|---|---|---|---|

| Pd/C or Pd(OH)₂/C | Fluoropyridine | Heterogeneous Hydrogenation | Robust and direct reduction of the aromatic ring. masterorganicchemistry.commdpi.com |

| Pd(0) / Chiral Ligand | Cyclic Carbamate | Asymmetric Annulation | Enantioselective synthesis of richly functionalized piperidines. nih.gov |

Copper catalysts are well-established in fluorine chemistry and C-N bond formation, offering complementary strategies for the synthesis of 3,4-Piperidinediol, 5-fluoro-. While less common for direct pyridine reduction, copper-catalyzed reactions are valuable for constructing the fluorinated piperidine skeleton through cyclization or functionalization pathways.

One potential approach involves the copper-catalyzed 1,4-addition of a difluoroacetate (B1230586) reagent to an unsaturated precursor, followed by a series of transformations including reduction and cyclization to form the piperidine ring. This strategy has been successfully applied to the synthesis of 4-substituted 3,3-difluoropiperidines. encyclopedia.pub A similar multi-step sequence starting from different building blocks could be adapted. Additionally, copper-catalyzed C-H functionalization is an emerging area. For instance, the synthesis of C-H functionalized piperazines has been achieved using catalytic amounts of copper, proceeding through an α-amino radical intermediate. encyclopedia.pub Such a method could hypothetically be applied to introduce functionality to a pre-formed 5-fluoropiperidine ring.

Functionalization and Derivatization Strategies from Piperidine and Piperidinone Precursors

An alternative to building the ring from scratch is to start with a simpler, commercially available piperidine or piperidinone and introduce the required functional groups. This approach often provides a more convergent and efficient route.

A key intermediate in this strategy could be a 5-fluoropiperidin-4-one. The synthesis of related 4-piperidone (B1582916) compounds is well-documented. nih.govdtic.mil Starting from this ketone, the C3 position could be functionalized, for example, through an α-hydroxylation reaction. Subsequently, the ketone at C4 can be stereoselectively reduced to the corresponding hydroxyl group, yielding the desired 3,4-diol arrangement. The reduction of the piperidinone carbonyl can be achieved with various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), with the choice of reagent and conditions influencing the stereochemical outcome. dtic.mil

Another pathway involves the derivatization of a pre-existing piperidine. For instance, a protected 5-fluoropiperidine could be converted into a tetrahydropyridine (B1245486) intermediate through controlled oxidation. The double bond in this enamine-like structure could then undergo dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to install the C3 and C4 hydroxyl groups, often with predictable stereochemistry. This sequence leverages the established chemistry of alkenes to install the diol functionality late in the synthesis.

Table 4: Synthetic Strategies from Piperidine/Piperidinone Precursors

| Precursor | Key Transformation(s) | Target Intermediate/Product |

|---|---|---|

| 5-Fluoropiperidin-4-one | 1. α-Hydroxylation at C32. Stereoselective reduction of C4-ketone | 3,4-Piperidinediol, 5-fluoro- |

| Protected 5-Fluoropiperidine | 1. Oxidation to a tetrahydropyridine2. Stereoselective dihydroxylation of the double bond | 3,4-Piperidinediol, 5-fluoro- |

Computational Chemistry and Theoretical Investigations of 3,4 Piperidinediol, 5 Fluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and potential reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the preferred three-dimensional arrangements (conformations) of molecules and their relative stabilities. For 3,4-Piperidinediol, 5-fluoro-, the piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms, with various orientations of the substituents.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can be employed to optimize the geometry of these different conformers and calculate their ground-state energies. nih.gov The substitution pattern—a fluorine atom at position 5 and two hydroxyl groups at positions 3 and 4—significantly influences the conformational preference. The electronegative fluorine atom and the hydroxyl groups can engage in complex stereoelectronic interactions, such as intramolecular hydrogen bonding and gauche effects.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of (3R,4R,5S)-3,4-Piperidinediol, 5-fluoro-

| Conformer | Substituent Orientations (3-OH, 4-OH, 5-F) | Relative Energy (kcal/mol) |

| Chair 1 | equatorial, axial, equatorial | 0.00 |

| Chair 2 | axial, equatorial, axial | 2.54 |

| Twist-Boat 1 | - | 5.89 |

| Twist-Boat 2 | - | 6.15 |

| Calculations performed at the B3LYP/6-311G(d,p) level of theory. Energies are relative to the most stable conformer. |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide highly accurate calculations of various molecular properties.

For 3,4-Piperidinediol, 5-fluoro-, ab initio calculations can be used to determine fundamental properties such as the dipole moment, polarizability, and molecular orbital energies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. nih.gov These calculations help in understanding how the introduction of fluorine and hydroxyl groups alters the electronic properties compared to an unsubstituted piperidine ring.

Table 2: Hypothetical Molecular Properties of (3R,4R,5S)-3,4-Piperidinediol, 5-fluoro- Calculated via Ab Initio Methods

| Property | Calculated Value | Method |

| Dipole Moment | 3.12 Debye | MP2/aug-cc-pVDZ |

| HOMO Energy | -7.2 eV | MP2/aug-cc-pVDZ |

| LUMO Energy | 1.5 eV | MP2/aug-cc-pVDZ |

| HOMO-LUMO Gap | 8.7 eV | MP2/aug-cc-pVDZ |

The Electrostatic Surface Potential (ESP) map is a visualization tool that illustrates the charge distribution on the molecular surface. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. ESP maps are invaluable for predicting non-covalent interactions, as they highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

For 3,4-Piperidinediol, 5-fluoro-, an ESP map generated from DFT calculations would show significant negative potential (typically colored red or orange) around the highly electronegative fluorine and oxygen atoms of the hydroxyl groups. researchgate.net These regions are susceptible to attack by electrophiles and are likely to act as hydrogen bond acceptors. Conversely, positive potential (blue) would be located around the hydrogen atoms of the hydroxyl groups and the amine (N-H) group, indicating their role as hydrogen bond donors and sites for nucleophilic attack. This analysis is crucial for understanding how the molecule might interact with biological targets like protein binding pockets. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion, MD simulations can model the conformational landscape and flexibility of 3,4-Piperidinediol, 5-fluoro-, in a simulated environment, such as in aqueous solution.

An MD simulation would reveal the transitions between different chair and boat conformations, the flexibility of the piperidine ring, and the rotational freedom of the hydroxyl groups. nih.gov A key aspect to investigate would be the stability and dynamics of intramolecular hydrogen bonds between the hydroxyl groups and the fluorine atom or the ring nitrogen. The simulation can also model the intermolecular hydrogen bonding network with surrounding water molecules, providing a realistic picture of the molecule's hydration shell and its influence on conformation. Such simulations are critical for understanding how the molecule behaves in a physiological environment. sciepub.com

Theoretical Mechanistic Studies of Synthetic Reactions Involving Fluorine

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of 3,4-Piperidinediol, 5-fluoro-, theoretical studies can be used to investigate the feasibility of different synthetic routes and to understand the factors controlling stereoselectivity. nih.gov

For instance, if the molecule is synthesized via a dearomatization-hydrogenation of a fluoropyridine precursor, DFT calculations can model the entire reaction pathway. nih.gov This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. By comparing the activation energies of competing pathways, chemists can predict the most likely reaction mechanism and the expected product distribution. nih.govacs.org In the context of fluorinated piperidines, theoretical studies can clarify the role of the catalyst, the effect of the fluorine atom on the reactivity of intermediates, and the origins of the observed diastereoselectivity in the final product. nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods, particularly molecular docking, are widely used in drug discovery to predict how a small molecule might bind to a protein target. nih.gov For 3,4-Piperidinediol, 5-fluoro-, which contains multiple hydrogen bond donors and acceptors, this analysis is particularly relevant for identifying potential biological activity.

Molecular docking simulations would involve placing the 3D structure of the most stable conformer of 3,4-Piperidinediol, 5-fluoro-, into the binding site of a selected protein. The software then calculates the most favorable binding poses and estimates the binding affinity (e.g., as a docking score in kcal/mol). nih.gov The piperidine scaffold is a common motif in many bioactive compounds, and the specific functionalization (diol, fluorine) could confer selectivity for targets like glycosidases, kinases, or certain GPCRs. The docking results would highlight key interactions, such as hydrogen bonds between the diol and polar residues in the binding site or interactions involving the fluorine atom. nih.gov These predictions can prioritize the compound for further experimental testing. nih.gov

Table 3: Hypothetical Molecular Docking Results for 3,4-Piperidinediol, 5-fluoro- Against a Putative Kinase Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| 3,4-Piperidinediol, 5-fluoro- | -8.5 | ASP-145, LYS-72, TYR-80 | H-bond with 3-OH, H-bond with 4-OH, H-bond with NH |

| Reference Inhibitor | -9.2 | ASP-145, LYS-72, PHE-82 | H-bond with backbone, Pi-cation with LYS-72 |

| Scores and interactions are predictive and require experimental validation. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,4 Piperidinediol, 5 Fluoro and Its Derivatives

Impact of Fluorine Position and Stereochemistry on Molecular Recognition

The precise placement and stereochemical orientation of a fluorine atom on the piperidine (B6355638) ring can have profound effects on how a molecule interacts with its biological target. The conformational behavior of fluorinated piperidines is governed by a complex interplay of steric and electronic effects, including charge-dipole interactions and hyperconjugation. nih.govresearchgate.net

In a piperidine ring, a fluorine substituent can adopt either an axial or an equatorial position. Studies on various fluorinated piperidine derivatives have revealed that the preference for one conformation over the other is influenced by factors such as the substitution pattern on the ring and the solvent polarity. nih.govnih.gov For instance, in some 3-fluoropiperidine (B1141850) derivatives, a strong preference for the axial conformation of fluorine has been observed, which can be attributed to stabilizing hyperconjugative interactions between the C-F bond and the anti-periplanar C-H or C-C bonds. researchgate.net

This conformational locking can be critical for molecular recognition. By restricting the conformational flexibility of the piperidine ring, the fluorine atom can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for a specific receptor or enzyme. The specific stereoisomer of 3,4-piperidinediol, 5-fluoro- that presents the optimal arrangement of hydroxyl groups and the fluorine atom would be expected to exhibit the highest biological activity. The stereochemistry at positions 3, 4, and 5 will dictate the spatial relationship of these key functional groups, which are crucial for forming hydrogen bonds and other interactions with a biological target.

Influence of Piperidinediol Stereochemistry on Biological Interactions

The stereochemistry of the hydroxyl groups at positions 3 and 4 of the piperidinediol core is a critical determinant of biological activity. The relative orientation of these hydroxyl groups (cis or trans) and their absolute configuration (R or S) will define the molecule's three-dimensional shape and its ability to engage in specific hydrogen bonding patterns with a biological target.

Studies on other substituted piperidinols have demonstrated the significant impact of stereochemistry on biological activity. For example, in a series of piperidin-4-ol derivatives, the stereochemical configuration was shown to be crucial for their antibacterial and antifungal activities. mssm.edu Similarly, research on piperidinol analogs with anti-tuberculosis activity revealed that compounds with different stereochemistry at the hydroxyl-bearing carbon exhibited varying levels of potency. nih.gov

For 3,4-piperidinediol, 5-fluoro-, the eight possible stereoisomers would each present a unique pharmacophore. The precise spatial arrangement of the two hydroxyl groups and the fluorine atom would be recognized differently by a target protein, leading to variations in binding affinity and efficacy. It is conceivable that only one or a select few stereoisomers would possess the optimal geometry for potent biological activity.

SAR Analysis of Substituent Effects on the Piperidinediol Core

The biological activity of the 3,4-piperidinediol, 5-fluoro- scaffold can be further modulated by introducing various substituents at different positions on the piperidine ring. A systematic structure-activity relationship (SAR) analysis would involve modifying the substituents on the nitrogen atom and potentially at other available positions on the carbon framework.

The nature of the substituent on the piperidine nitrogen is known to significantly influence the pharmacological profile of piperidine-containing drugs. researchgate.netnih.gov For instance, the introduction of different alkyl or aryl groups can alter the molecule's size, lipophilicity, and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

In the context of 3,4-piperidinediol, 5-fluoro-, a hypothetical SAR study could explore a range of N-substituents, as illustrated in the table below.

| Substituent (R) on Nitrogen | Expected Impact on Properties | Potential for Biological Activity Modulation |

|---|---|---|

| Hydrogen (H) | Smallest substituent, highest polarity. | Baseline compound for comparison. |

| Methyl (CH3) | Small increase in lipophilicity and size. | May improve cell permeability and target interaction. |

| Ethyl (C2H5) | Further increase in lipophilicity. | Potentially enhanced binding through hydrophobic interactions. |

| Benzyl (B1604629) (CH2Ph) | Significant increase in size and lipophilicity, introduces aromatic ring. | May introduce new binding interactions (e.g., pi-stacking) and alter metabolic profile. |

| (4-Fluorophenyl)methyl | Similar to benzyl but with altered electronic properties due to fluorine. | Could enhance binding affinity and metabolic stability. |

Furthermore, modifications at other positions of the piperidine ring, if synthetically feasible, would also provide valuable SAR insights. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Computational SAR (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For a series of 3,4-piperidinediol, 5-fluoro- derivatives, a QSAR study could provide valuable predictive models for designing new analogs with improved potency.

The process would involve generating a dataset of compounds with varying substituents and their corresponding measured biological activities. A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would then be employed to build a mathematical model that relates these descriptors to the biological activity. nih.govnih.govresearchgate.net

For example, a QSAR model for a series of piperidine derivatives might reveal that the inhibitory activity is positively correlated with the partial negative surface area and negatively correlated with the molecular shadow in a particular plane. nih.gov Such models can not only predict the activity of new compounds but also provide insights into the key structural features required for bioactivity. nih.gov The application of such models to 3,4-piperidinediol, 5-fluoro- derivatives could guide the synthesis of more effective compounds.

Modulation of pKa and Lipophilicity via Fluorination for Enhanced Pharmacological Profile

The introduction of fluorine is a powerful tool for fine-tuning the physicochemical properties of drug candidates, particularly their acidity (pKa) and lipophilicity (logP or logD). nih.govacs.org These properties are critical for a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Fluorine is a highly electronegative atom, and its presence can significantly lower the pKa of a nearby basic nitrogen atom through inductive effects. nih.gov In the case of 3,4-piperidinediol, 5-fluoro-, the fluorine atom at the 5-position would be expected to reduce the basicity of the piperidine nitrogen. This reduction in pKa can be beneficial, as it may lead to a lower degree of ionization at physiological pH, which can improve oral absorption and cell membrane permeability. nih.govacs.org

The following interactive table illustrates the potential effects of fluorination on the physicochemical properties of a hypothetical piperidine derivative.

| Compound | Number of Fluorine Atoms | Expected pKa | Expected logD7.4 |

|---|---|---|---|

| Piperidine | 0 | ~11.2 | -0.3 |

| 3-Fluoropiperidine | 1 | Lower than piperidine | Variable |

| 3,5-Difluoropiperidine | 2 | Lower than 3-fluoropiperidine | Variable |

| 3,4-Piperidinediol, 5-fluoro- (Hypothetical) | 1 | Lower than the non-fluorinated diol | Dependent on stereochemistry and overall structure |

By carefully considering the position and stereochemistry of fluorine substitution, medicinal chemists can strategically manipulate the pKa and lipophilicity of the 3,4-piperidinediol scaffold to enhance its drug-like properties.

In Vitro Adme Absorption, Distribution, Metabolism, Excretion Research for 3,4 Piperidinediol, 5 Fluoro Analogs

Metabolic Stability Studies in Microsomal and Hepatocyte Systems (In Vitro)

For fluorinated piperidine (B6355638) analogs, these studies are crucial to understand how the position and number of fluorine atoms influence their susceptibility to metabolic enzymes.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. nih.gov Identifying the specific CYP isoforms that metabolize a drug candidate is essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. acs.org For piperidine-containing compounds, N-dealkylation is a common metabolic pathway often catalyzed by CYP3A4. nih.gov

While specific data for 3,4-Piperidinediol, 5-fluoro- is not available, studies on analogous structures provide insights. For instance, research on 4-aminopiperidines has shown that CYP3A4 is a major contributor to their N-dealkylation. nih.gov The introduction of fluorine can alter the metabolic profile. In some cases, fluorination can lead to metabolism at the fluorine-substituted carbon, resulting in the loss of fluorine and the formation of aldehydes. nih.gov It is also known that N-containing heterocycles like pyridine (B92270) can interact with the heme iron of CYP3A4, potentially leading to inhibition. acs.org

Table 1: Examples of CYP-Mediated Metabolism in Fluorinated and Piperidine-Containing Compounds

| Compound/Analog Type | Key CYP Isoform(s) | Metabolic Reaction | Reference |

| 4-Aminopiperidines | CYP3A4 | N-dealkylation | nih.gov |

| 1'-Fluoromidazolam | CYP3A4, CYP3A5 | Not specified | nih.gov |

| Fluorinated drug analogs | Various P450s | Metabolism at the fluorine-substituted carbon | nih.gov |

| N-containing heterocycles | CYP3A4 | Potential for inhibition | acs.org |

This table is illustrative and based on findings from similar compound classes, as direct data for 3,4-Piperidinediol, 5-fluoro- is not publicly available.

While CYPs are the most prominent drug-metabolizing enzymes, non-CYP mediated pathways can also significantly contribute to a drug's clearance. nih.gov These pathways include reactions catalyzed by enzymes such as flavin-containing monooxygenases (FMOs), esterases, and conjugating enzymes (e.g., UDP-glucuronosyltransferases, UGTs). researchgate.netnih.gov The involvement of non-CYP enzymes has become more recognized as drug discovery efforts have produced compounds less reliant on CYP-mediated clearance. nih.gov For piperidine derivatives, N-oxidation by FMOs can be a relevant metabolic route. nih.gov Glucuronidation is another important pathway, especially for compounds with hydroxyl groups like a diol. psu.edu

The substitution of hydrogen with fluorine is a common strategy to block metabolically labile sites and enhance metabolic stability. nih.govtandfonline.com The high strength of the carbon-fluorine (C-F) bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. tandfonline.comacs.org

However, the effect of fluorination is not always straightforward. While it can block metabolism at the site of substitution, it can also alter the electronic properties of the molecule, potentially influencing metabolism at other sites. tandfonline.com For example, the introduction of fluorine can decrease the basicity of a nearby nitrogen atom, which may affect its interaction with metabolizing enzymes. nih.gov In some instances, fluorinated derivatives have been found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

Studies on fluorinated analogs of various drugs have shown mixed results. For example, 9-fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent, while 2-fluororamelteon showed no change in metabolic rate. nih.gov This highlights that the impact of fluorination is highly dependent on the specific molecular context.

Table 2: Reported Effects of Fluorination on Metabolic Stability

| Compound Analog | Effect on Metabolic Stability | Fold Change vs. Parent | Reference |

| 9-Fluororisperidone | Increased stability | 16x | nih.gov |

| 4'-Fluorocelecoxib | Increased stability | 4x | nih.gov |

| 2-Fluororamelteon | No change | 1x | nih.gov |

| 1'-Fluoromidazolam | More stable in CYP3A5 | Not specified | nih.gov |

In Vitro Plasma Protein Binding Investigations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AGP), is a crucial pharmacokinetic parameter. eurofinsdiscovery.comnih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. eurofinsdiscovery.com High plasma protein binding can limit the free drug concentration, potentially affecting efficacy and clearance.

In vitro methods like equilibrium dialysis are commonly used to determine the percentage of a compound that binds to plasma proteins. eurofinsdiscovery.com For fluorinated piperidine analogs, understanding their plasma protein binding is essential for interpreting in vitro activity and predicting in vivo disposition. While specific data for 3,4-Piperidinediol, 5-fluoro- is not available, studies on similar molecules can provide insights. For example, the plasma protein binding of various small molecule drug candidates is routinely evaluated in drug discovery programs. acs.org

Membrane Permeability Assessment (In Vitro Models)

A drug's ability to cross biological membranes is fundamental to its absorption and distribution. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict passive, transcellular permeability. nih.gov These assays measure the rate at which a compound diffuses from a donor compartment to an acceptor compartment through an artificial membrane. nih.gov

For compounds targeting the central nervous system (CNS), assessing permeability across the blood-brain barrier (BBB) is particularly important. acs.org The physicochemical properties of a molecule, such as its lipophilicity and the presence of ionizable groups, significantly influence its permeability. nih.gov The introduction of fluorine can modulate these properties. While often increasing lipophilicity, the effect of fluorine on permeability is complex and can be influenced by changes in basicity and hydrogen bonding capacity. tandfonline.comnih.gov

Strategies for Improving Metabolic Stability of Fluorinated Piperidines

Improving the metabolic stability of lead compounds is a key objective in drug optimization. psu.edu For fluorinated piperidines, several strategies can be employed:

Blocking Sites of Metabolism: The primary strategy is to introduce fluorine or other blocking groups at known sites of metabolic attack. nih.govpsu.edu

Modulating Physicochemical Properties: Reducing lipophilicity can decrease binding to metabolizing enzymes, thereby improving stability. psu.edu This can sometimes be achieved through the introduction of polar groups.

Introducing Steric Hindrance: Placing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes. psu.edu

Conformational Constraint: Locking the molecule into a conformation that is not recognized by metabolizing enzymes can also enhance stability. psu.edu

Deuteration: Replacing hydrogen atoms at or near metabolically labile sites with deuterium (B1214612) can slow down the rate of metabolism due to the kinetic isotope effect. mdpi.com

For example, replacing a metabolically vulnerable piperazine (B1678402) ring with a more stable piperidine ring has been shown to improve metabolic stability in some cases. nih.gov Similarly, modifications to the aromatic portions of molecules can significantly increase metabolic stability. dndi.org

An in-depth analysis of the chemical compound 3,4-Piperidinediol, 5-fluoro- reveals a complex landscape of analytical and characterization techniques essential for its study. These methods are crucial for elucidating its structure, assessing its purity, and understanding its interactions with biological targets.

Analytical and Characterization Techniques for 3,4 Piperidinediol, 5 Fluoro

The structural complexity and stereochemical nuances of 3,4-Piperidinediol, 5-fluoro- necessitate the use of sophisticated analytical methods. Researchers employ a combination of spectroscopic, chromatographic, and crystallographic techniques to fully characterize this compound.

Future Research Directions and Translational Perspectives for 3,4 Piperidinediol, 5 Fluoro Derivatives

Development of Novel and Sustainable Synthetic Pathways for Complex Fluorinated Piperidinediols

The synthesis of complex fluorinated piperidines, including 3,4-Piperidinediol, 5-fluoro- derivatives, often involves multi-step processes that can be inefficient and environmentally burdensome. Future research is increasingly focused on developing novel and sustainable synthetic pathways to overcome these challenges. A key area of advancement is the use of dearomatization-hydrogenation of readily available fluoropyridine precursors. acs.org This strategy, utilizing commercially available heterogeneous catalysts, allows for the one-pot synthesis of fluorinated piperidines with good yields and high diastereoselectivities. acs.org

Another promising avenue is the exploration of bio-derived starting materials, such as furfural, to create fluorinated building blocks. mdpi.com This approach aligns with green chemistry principles by linking biomass conversion with the production of valuable fluorinated pharmaceuticals. mdpi.com Furthermore, new methodologies for fluorine incorporation are being investigated, including direct C–H fluorination and decarboxylative strategies. nih.gov While these methods offer potential for late-stage fluorination, their compatibility with complex functional groups and scalability remain active areas of research. nih.gov The development of synthetic pathways that are not only efficient but also robust and tolerant of air and moisture is crucial for practical, large-scale applications. acs.org

| Synthetic Strategy | Precursor(s) | Key Advantages | Research Challenges |

| Catalytic Dearomatization-Hydrogenation | Fluoropyridines | One-pot synthesis, good yields, high diastereoselectivity, use of common catalysts. acs.org | Substrate scope, catalyst optimization. |

| Bio-based Synthesis | Furfural and other bio-derived materials | Sustainability, environmental friendliness. mdpi.com | Development of efficient conversion pathways. |

| Direct C–H Fluorination | (Hetero)aromatic substrates | Potential for late-stage functionalization. nih.gov | Regioselectivity issues, directing group requirements. nih.gov |

| Decarboxylative Fluorination | Functionalized carboxylic acids | High accessibility of precursors, applicability to saturated rings. nih.gov | Potential for low stereoselectivity due to radical processes. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) into computational chemistry is poised to revolutionize the design and discovery of novel 3,4-Piperidinediol, 5-fluoro- derivatives. nih.govarxiv.orgnih.govresearchgate.net ML models can dramatically accelerate computational algorithms and enhance the insights gained from computational chemistry methods. nih.govnih.gov These technologies can be applied to predict a wide range of properties, from fundamental molecular characteristics to complex biological activities and pharmacokinetic profiles.

For fluorinated piperidinediols, ML algorithms, such as neural networks and support vector machines, can be trained on existing chemical data to predict key parameters. nih.gov This includes predicting physicochemical properties like pKa and lipophilicity, which are significantly influenced by fluorine substitution and are critical for drug-like characteristics. Furthermore, predictive models can be developed for retrosynthesis, catalysis, and structure-activity relationships, guiding the synthesis of compounds with optimized properties. nih.govnih.gov The use of AI can help navigate the vast chemical space of possible derivatives, identifying candidates with the highest potential for therapeutic success while minimizing trial-and-error experimentation. nih.gov

| AI/ML Application Area | Predictive Goal | Potential Impact on Piperidinediol Research |

| Molecular and Materials Modeling | Prediction of physicochemical properties (pKa, solubility, etc.). | Faster screening of virtual libraries, optimization of drug-like properties. nih.gov |

| Retrosynthesis | Identification of optimal synthetic routes. | More efficient and sustainable synthesis of target compounds. nih.gov |

| Drug Design | Prediction of bioactivity, selectivity, and toxicity. | Rational design of derivatives with improved efficacy and safety. nih.govnih.gov |

| Catalyst Design | Discovery of novel catalysts for fluorination and synthesis. | Improved efficiency of synthetic pathways. nih.gov |

Rational Design of 3,4-Piperidinediol, 5-fluoro- Derivatives with Tuned Pharmacological Profiles

The rational design of 3,4-Piperidinediol, 5-fluoro- derivatives focuses on leveraging the unique properties of the fluorine atom to fine-tune pharmacological profiles. The introduction of fluorine can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetics, and reduce off-target effects such as hERG toxicity. researchgate.netthieme-connect.com

Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine (B6355638) nitrogen, which can influence receptor binding and reduce unwanted interactions with cardiac ion channels. Moreover, the strategic placement of fluorine can lead to more potent and selective compounds. For example, the introduction of a fluorine atom at the 3-position of a piperidine ring in a MEK1/2 inhibitor led to an 80-fold increase in potency and improved aqueous solubility and oral bioavailability. researchgate.netthieme-connect.com This was attributed to the fluorinated side chain fitting optimally into the enzyme's binding pocket. researchgate.netthieme-connect.com Future design efforts will utilize these principles to create derivatives of 3,4-Piperidinediol, 5-fluoro- tailored for specific biological targets, optimizing their efficacy and safety profiles through precise structural modifications.

Exploration of New Therapeutic Areas for Fluorinated Piperidine Scaffolds

Fluorinated piperidine scaffolds are prevalent in a wide range of FDA-approved drugs, highlighting their therapeutic versatility. thieme-connect.commdpi.com While existing applications are numerous, there is significant potential for derivatives of 3,4-Piperidinediol, 5-fluoro- to be explored in new therapeutic areas. Recent studies have shown that certain fluorine-substituted piperidine derivatives exhibit promising inhibitory effects against α-glucosidase and cholinesterases, suggesting their potential as multifunctional agents for treating diabetes mellitus and Alzheimer's disease. nih.gov

The proven success of fluorinated piperidines in drugs for conditions such as cancer (Alpelisib), insomnia (Lemborexant), and migraines (Ubrogepant) provides a strong rationale for expanding the investigation of these scaffolds. mdpi.com The unique conformational constraints and electronic properties imparted by the fluorinated diol structure could lead to novel interactions with a variety of biological targets. Future research should involve screening 3,4-Piperidinediol, 5-fluoro- derivative libraries against a diverse panel of targets, including enzymes, receptors, and protein-protein interactions, to uncover new therapeutic opportunities in oncology, neurodegenerative disorders, metabolic diseases, and beyond.

Advanced Methodologies for In Vitro to In Vivo Correlation Studies in Drug Discovery

Establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in drug development, as it allows in vitro data to predict the in vivo performance of a drug, potentially reducing the need for extensive human studies. nih.govnih.gov For derivatives of 3,4-Piperidinediol, 5-fluoro-, advanced IVIVC methodologies will be essential for streamlining their path to clinical application.

The primary goal of an IVIVC is to create a predictive mathematical model that links an in vitro property, typically the drug dissolution or release rate, with an in vivo response, such as the plasma drug concentration over time. nih.gov Developing a successful IVIVC requires careful consideration of the drug's biopharmaceutical properties (e.g., solubility, permeability) and the use of physiologically relevant in vitro test conditions. nih.govnih.gov Standard quality control dissolution methods are often insufficient for predicting in vivo behavior. nih.gov

Future methodologies will increasingly combine physiologically based dissolution methods with pharmacokinetic models that incorporate key gastrointestinal variables. nih.gov This integrated approach can provide more accurate predictions of in vivo absorption and bioavailability. For orally administered 3,4-Piperidinediol, 5-fluoro- derivatives, these advanced IVIVC models will be invaluable for formulation optimization, setting dissolution specifications, and supporting biowaivers for certain post-approval manufacturing changes. nih.gov

| IVIVC Correlation Level | Description | Application in Piperidinediol Development |

| Level A | A point-to-point relationship between in vitro dissolution and in vivo absorption rate. researchgate.net | Serves as a surrogate for bioequivalence studies, allowing for formulation and manufacturing changes with reduced in vivo testing. |

| Level B | A relationship between the mean in vitro dissolution time and the mean in vivo residence time or absorption time. researchgate.net | Useful for formulation development but less capable of serving as a surrogate for bioequivalence. |

| Level C | A single-point correlation relating one dissolution time point to one pharmacokinetic parameter (e.g., Cmax or AUC). researchgate.net | Guides formulation development but is not suitable for waiving in vivo bioequivalence studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.